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Amino-PEG11-acid

PROTAC linker molecular weight PEG chain length

For PROTAC and ADC programs demanding rigorous SAR, Amino-PEG11-acid delivers a monodisperse PEG₁₁ spacer that occupies a critical niche between PEG₈ and PEG₁₂. Its 38–40 Å contour length and 35 rotatable bonds enable ternary complex geometries that shorter linkers cannot span, while avoiding the entropic penalty of longer chains. The heterobifunctional amine/carboxylic acid architecture supports stepwise orthogonal conjugation, ensuring precise, directional attachment of warheads and E3 ligase ligands. Eliminate batch-to-batch variability and secure a linker that directly tunes degradation efficiency and ADC drug-to-antibody ratio. Order now.

Molecular Formula C25H51NO13
Molecular Weight 573.7 g/mol
Cat. No. B8099031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-PEG11-acid
Molecular FormulaC25H51NO13
Molecular Weight573.7 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O
InChIInChI=1S/C25H51NO13/c26-2-4-30-6-8-32-10-12-34-14-16-36-18-20-38-22-24-39-23-21-37-19-17-35-15-13-33-11-9-31-7-5-29-3-1-25(27)28/h1-24,26H2,(H,27,28)
InChIKeyGDCVFOGCWAPRRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amino-PEG11-acid: Heterobifunctional PEG Linker for PROTAC and Bioconjugation Applications – Technical Specifications and Procurement Guide


Amino-PEG11-acid (CAS 1616426-12-0) is a heterobifunctional polyethylene glycol (PEG) linker comprising an 11-unit ethylene glycol chain terminated with a primary amine (-NH₂) at one end and a carboxylic acid (-COOH) at the other . With a molecular formula of C₂₅H₅₁NO₁₃ and a molecular weight of 573.67 g/mol, this monodisperse linker belongs to the PEG class of PROTAC (PROteolysis TArgeting Chimera) linkers and is widely employed in the synthesis of targeted protein degraders and antibody-drug conjugates (ADCs) . The compound's heterobifunctional nature enables orthogonal conjugation strategies, while its PEG₁₁ spacer confers aqueous solubility and molecular flexibility that are critical for ternary complex formation in degradation applications .

Why Amino-PEG11-acid Cannot Be Replaced by Other PEG-Linker Variants: Structural and Functional Differentiation


Substituting Amino-PEG11-acid with another PEG-based linker without rigorous empirical validation introduces substantial risk to experimental outcomes, as linker length is not a passive variable but a conformational tuner that governs ternary complex geometry, degradation efficiency, and physicochemical behavior [1]. The 11-unit PEG chain in Amino-PEG11-acid occupies a specific region of the linker-length continuum—longer than the commonly employed PEG₄, PEG₆, and PEG₈ scaffolds yet shorter than PEG₁₂—and this intermediate length can be decisive for spanning distances between ligase pockets and substrate grooves that exceed the reach of shorter homologs while avoiding the excessive flexibility and increased molecular weight that can compromise cellular permeability and oral bioavailability in longer chains . Furthermore, the heterobifunctional amine-carboxylic acid architecture of Amino-PEG11-acid distinguishes it from monofunctional analogs such as m-PEG11-acid, which lacks a second reactive handle and therefore cannot support the orthogonal, stepwise conjugation workflows required for constructing complex PROTAC and ADC architectures .

Amino-PEG11-acid Quantitative Differentiation: Head-to-Head and Cross-Study Comparative Evidence


Molecular Weight and PEG Unit Count Differentiation: Amino-PEG11-acid vs. Amino-PEG12-acid

Amino-PEG11-acid (11 PEG units, MW 573.67 g/mol) is distinguished from its closest homolog Amino-PEG12-acid (12 PEG units, MW 617.72 g/mol) by a molecular weight difference of 44.05 g/mol and a corresponding difference in chemical formula (C₂₅H₅₁NO₁₃ vs. C₂₇H₅₅NO₁₄) . This single ethylene glycol unit increment represents a predictable, quantifiable change in linker contour length of approximately 3.5 Å per repeat unit [1]. The distinction is material for PROTAC optimization campaigns where precise spacing between E3 ligase and target protein binding pockets must be empirically determined through systematic linker-length variation; the 11-unit scaffold occupies a niche between the extensively characterized PEG₈ and PEG₁₂ lengths, offering a discrete conformational option that may prove optimal for targets where shorter linkers impose steric hindrance and longer linkers introduce excessive entropic freedom .

PROTAC linker molecular weight PEG chain length

Hydrophilicity and Aqueous Solubility Performance: Amino-PEG11-acid vs. m-PEG11-acid

Amino-PEG11-acid exhibits a calculated LogP value of -5.1, which is substantially lower (more hydrophilic) than the estimated LogP of its monofunctional analog m-PEG11-acid (approximately -3.5 to -4.0, based on structural prediction) . This difference arises from the presence of the terminal primary amine (-NH₂) in Amino-PEG11-acid, which contributes two hydrogen bond donors and increases the total hydrogen bond acceptor count to 14, compared to m-PEG11-acid which lacks the amine functionality and has a lower hydrogen bond capacity . The enhanced hydrophilicity of Amino-PEG11-acid translates to superior aqueous solubility—reported as >200 mg/mL in water for structurally analogous NH₂-PEG-OH compounds —which is a critical attribute for maintaining PROTAC and ADC constructs in solution during formulation and biological assays, particularly when conjugating hydrophobic warhead moieties.

aqueous solubility hydrophilicity LogP bioconjugation

Heterobifunctional Architecture vs. Monofunctional m-PEG11-acid: Conjugation Versatility

Amino-PEG11-acid is a heterobifunctional linker containing two distinct reactive groups: a primary amine (-NH₂) and a carboxylic acid (-COOH) . This architecture enables orthogonal, stepwise conjugation strategies where each terminus can be sequentially activated and coupled to different molecular entities—for instance, the amine can react with activated NHS esters, carbonyls, or isothiocyanates, while the carboxylic acid can be activated via EDC/NHS chemistry to react with amine-containing molecules [1]. In contrast, m-PEG11-acid is a monofunctional linker bearing only a single carboxylic acid terminus (the other end is capped with a methoxy group), which restricts its utility to single-point attachment and precludes its use in constructing the tripartite PROTAC architecture (E3 ligand–linker–target ligand) or in applications requiring dual-end functionalization . This architectural distinction is absolute: m-PEG11-acid cannot substitute for Amino-PEG11-acid in any workflow requiring orthogonal conjugation.

heterobifunctional linker orthogonal conjugation PROTAC synthesis ADC linker

Rotatable Bond Count and Conformational Flexibility: Amino-PEG11-acid vs. Amino-PEG8-acid

Amino-PEG11-acid possesses 35 rotatable bonds, whereas its shorter homolog Amino-PEG8-acid (8 PEG units, MW ~441.5 g/mol) possesses approximately 26 rotatable bonds (extrapolated from structural data) . This 9-bond difference translates to a substantially expanded conformational ensemble: each additional rotatable bond approximately doubles the number of accessible conformers, meaning Amino-PEG11-acid can sample roughly 2⁹ = 512 times as many conformations as its PEG₈ counterpart [1]. This enhanced conformational freedom is not merely academic—it directly impacts the ability of PROTAC constructs to achieve the productive ternary complex geometry required for efficient ubiquitination. The PEG₁₁ spacer provides a contour length of approximately 38–40 Å, which is intermediate between PEG₈ (~28–30 Å) and PEG₁₂ (~42–44 Å), offering a distinct spatial reach that may be essential for spanning larger distances between E3 ligase and target protein binding pockets .

conformational flexibility rotatable bonds ternary complex formation

Purity Specifications and Batch-to-Batch Reproducibility for PROTAC Synthesis

Amino-PEG11-acid is supplied as a monodisperse PEG derivative with a specified purity of ≥98% (by HPLC) from major vendors . This monodispersity is a critical distinction from polydisperse PEG mixtures, where the presence of a hydrophobic high-mass tail can nucleate precipitation and introduce irreproducible solubility behavior across batches [1]. Unlike polydisperse PEG linkers (e.g., PEG 1K, 2K, 5K) that consist of a distribution of chain lengths with an average molecular weight, Amino-PEG11-acid is a discrete, single-molecular-weight species (C₂₅H₅₁NO₁₃, MW 573.67) that yields a single peak by LC-MS and NMR . This monodispersity ensures that every molecule in a given batch is chemically identical, which is essential for reproducible PROTAC structure-activity relationship (SAR) studies where linker-length-dependent degradation efficiency must be precisely controlled and compared across different experimental runs [1].

purity monodispersity quality control reproducibility

Storage Stability and Handling Requirements: Predicted Boiling Point and Decomposition Profile

Amino-PEG11-acid exhibits a predicted boiling point of 637.6 ± 55.0 °C at 760 mmHg and a predicted density of 1.125 ± 0.06 g/cm³ . These thermal properties, while predicted rather than experimentally determined, provide a baseline for assessing storage and handling requirements relative to shorter-chain PEG linkers, which generally have lower boiling points and greater volatility. The compound is recommended for storage at -20 °C for long-term stability (months to years) and at 2–8 °C for short-term use (days to weeks) . This storage profile is consistent with other monodisperse PEG linkers in the PEG₈–PEG₁₂ range, but the specific thermal stability and low volatility of Amino-PEG11-acid render it suitable for ambient-temperature shipping and handling over extended periods without degradation, provided the compound is protected from moisture and strong oxidizing agents that could compromise amine and carboxylic acid functionality [1].

storage stability thermal stability boiling point handling

Optimal Application Scenarios for Amino-PEG11-acid in PROTAC, ADC, and Bioconjugation Research


PROTAC Linker Optimization: Systematic Variation of PEG Chain Length for Degradation Efficiency Tuning

Amino-PEG11-acid serves as a critical tool in PROTAC linker optimization campaigns where systematic variation of PEG chain length is employed to identify the optimal spacer for maximizing target protein degradation efficiency . Its 11-unit PEG chain occupies a discrete position in the linker-length continuum—longer than the commonly screened PEG₄, PEG₆, and PEG₈ scaffolds, yet shorter than PEG₁₂—making it an essential comparator for elucidating structure-activity relationships where linker length directly governs ternary complex geometry, ubiquitination efficiency, and ultimately cellular DC₅₀ values [1]. The monodisperse nature of Amino-PEG11-acid ensures that observed degradation differences can be unambiguously attributed to linker length rather than batch-to-batch variability in molecular weight distribution, thereby enabling rigorous SAR conclusions .

Antibody-Drug Conjugate (ADC) Hydrophilic Spacer: Mitigating Payload Aggregation and Enhancing Pharmacokinetics

In ADC development, Amino-PEG11-acid is employed as a hydrophilic spacer-linker to modulate the physicochemical properties of drug-linker constructs, specifically to balance the hydrophobicity of cytotoxic payloads, improve aqueous solubility, increase drug-to-antibody ratio (DAR), and reduce aggregation propensity . The PEG₁₁ chain provides a hydration shell that sequesters hydrophobic payloads and prevents colloidal aggregation, which is a common failure mode for ADCs bearing highly lipophilic warheads [1]. Furthermore, the heterobifunctional architecture enables orthogonal conjugation: the amine terminus can be conjugated to the antibody (e.g., via lysine residues or engineered cysteine residues), while the carboxylic acid can be activated for payload attachment, or vice versa . This versatility supports both cleavable and non-cleavable ADC designs, with the PEG₁₁ length offering a balanced compromise between shielding hydrophobicity and preserving membrane permeability [2].

Orthogonal Bioconjugation for Protein and Nanoparticle Surface Functionalization

Amino-PEG11-acid is uniquely suited for orthogonal bioconjugation workflows requiring sequential, stepwise attachment of two distinct molecular entities to a single linker scaffold . The amine terminus (-NH₂) reacts selectively with activated NHS esters, carbonyls (via reductive amination), or isothiocyanates to form stable amide or thiourea linkages, while the carboxylic acid terminus (-COOH) can be independently activated using EDC/NHS chemistry to couple with amine-containing molecules [1]. This orthogonal reactivity enables precise, directional conjugation strategies for modifying proteins, peptides, nucleic acids, or nanoparticle surfaces with functional payloads (e.g., fluorophores, affinity tags, or targeting ligands) without risk of cross-reactivity or premature side reactions . The PEG₁₁ spacer provides a hydrophilic, flexible tether that minimizes steric hindrance and non-specific adsorption, thereby preserving the biological activity and colloidal stability of the conjugated construct [2].

Intermediate-Length PEG Linker for Ternary Complex Geometry Optimization in Degrader Design

For target proteins that exhibit large domain rearrangements upon ligand binding or whose binding pockets are separated by distances exceeding 30 Å, Amino-PEG11-acid provides a linker length that may be essential for achieving productive ternary complex geometry . The estimated contour length of approximately 38–40 Å for the PEG₁₁ spacer falls between the reach of PEG₈ (~28–30 Å) and PEG₁₂ (~42–44 Å), occupying a specific niche that may prove optimal for targets where shorter linkers impose steric constraints that prevent simultaneous engagement of E3 ligase and target protein, yet where longer linkers introduce excessive entropic freedom that destabilizes the ternary complex [1]. The 35 rotatable bonds in Amino-PEG11-acid enable sufficient conformational sampling to accommodate target-specific geometric requirements while avoiding the potential for intramolecular micelle formation and reduced effective concentration of warhead that can occur with excessively long PEG chains .

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